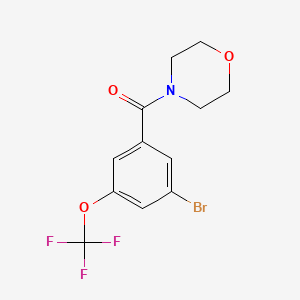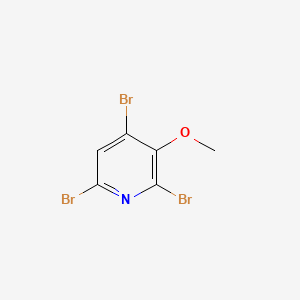![molecular formula C39H53P B14781587 dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14781587.png)
dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is a single phosphine ligand that can coordinate with various transition metals. It is commonly used in chemical synthesis, particularly in palladium-catalyzed reactions such as Suzuki coupling and Michael addition reactions . This compound is known for its stability and effectiveness in facilitating these reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane involves several steps. Initially, magnesium is added to anhydrous tetrahydrofuran under nitrogen atmosphere. The mixture is heated to reflux, and 1,2-dibromoethane is added. Subsequently, 1-bromo-2,4,6-triisopropylbenzene and tetrahydrofuran are added slowly. After stirring for an hour, a second batch of magnesium is added, followed by the simultaneous addition of o-bromochlorobenzene and tetrahydrofuran .
The reaction mixture is then stirred under reflux for an hour until the formation of diaryl Grignard is complete. The mixture is cooled to room temperature, and copper chloride and dicyclohexylchlorophosphine are added. The reaction mixture is stirred overnight at room temperature. The reaction is quenched with sodium bisulfite solution and water, followed by the addition of ethyl acetate. The organic layer is separated and concentrated under vacuum to remove the solvent. The product is crystallized from ethyl acetate at 0°C and filtered to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a 316-liter steel reactor equipped with mechanical stirrers and condensers. The reaction conditions are carefully controlled to ensure the purity and yield of the final product .
化学反应分析
Types of Reactions
Dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane undergoes various types of reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can undergo substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper chloride, and Grignard reagents. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the compound .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines .
科学研究应用
Dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane has a wide range of applications in scientific research:
作用机制
The mechanism of action of dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane involves its coordination with transition metals. The compound acts as a ligand, forming complexes with metals such as palladium. These metal-ligand complexes facilitate various catalytic reactions by stabilizing reaction intermediates and lowering the activation energy of the reactions .
相似化合物的比较
Similar Compounds
Dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane: Similar structure but with methoxy groups, used in cross-coupling reactions.
Dicyclohexyl-[2,4,6-triisopropylbiphenyl]phosphane: Used in palladium-catalyzed amination and amidation reactions.
Uniqueness
Dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is unique due to its high stability and effectiveness as a ligand in various catalytic reactions. Its ability to coordinate with multiple transition metals and facilitate a wide range of reactions makes it a valuable compound in both research and industrial applications .
属性
分子式 |
C39H53P |
|---|---|
分子量 |
552.8 g/mol |
IUPAC 名称 |
dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C39H53P/c1-27(2)34-26-35(28(3)4)39(37(29(5)6)38(34)30-18-10-7-11-19-30)33-24-16-17-25-36(33)40(31-20-12-8-13-21-31)32-22-14-9-15-23-32/h7,10-11,16-19,24-29,31-32H,8-9,12-15,20-23H2,1-6H3 |
InChI 键 |
GXALPINBUQDRSM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1C2=CC=CC=C2)C(C)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


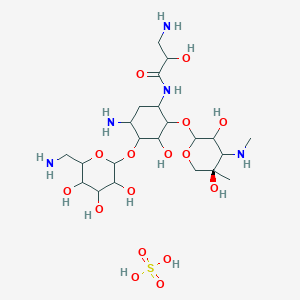
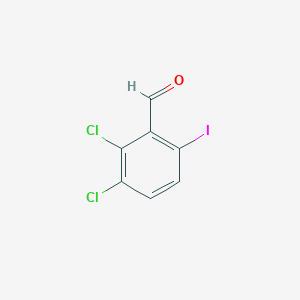
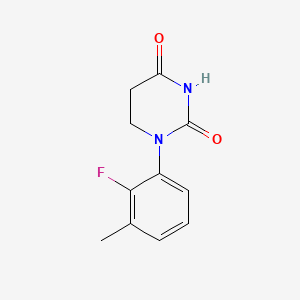
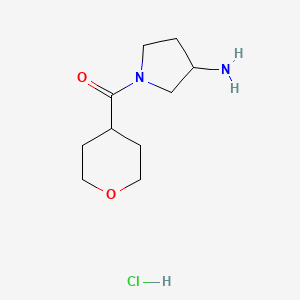
![2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14781523.png)
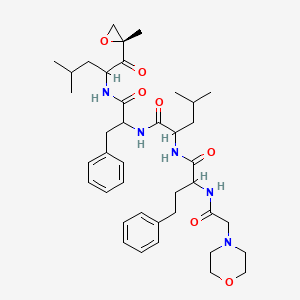
![4-Pyridinecarboxamide, N-[4-methyl-3-[[[6-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-3-pyridinyl]carbonyl]amino]phenyl]-2-(4-morpholinyl)-](/img/structure/B14781529.png)
![2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14781535.png)
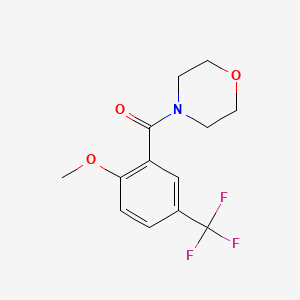
![tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B14781553.png)
![7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol](/img/structure/B14781555.png)
